2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has garnered interest due to its role as a xanthine oxidase inhibitor, which is significant in the treatment of hyperuricemia-associated diseases .
Scientific Research Applications
2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its inhibitory effects on enzymes like xanthine oxidase.
Medicine: Its potential as a therapeutic agent for treating hyperuricemia and related conditions is being explored.
Mechanism of Action
Target of Action
The primary target of 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body, and it plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid .
Mode of Action
This compound acts as an inhibitor of XO . It interacts with key residues in the XO protein, including Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions, which can involve hydrogen bonds, π-π stackings, or hydrophobic interactions, are significant for the activity of these XO inhibitors .
Biochemical Pathways
By inhibiting XO, this compound affects the purine metabolism pathway . This results in a decrease in the production of uric acid, which is the end product of purine metabolism . This can be particularly beneficial in conditions such as gout and certain types of kidney stones, where excessive uric acid production is a problem .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability . .
Result of Action
The inhibition of XO by this compound leads to a decrease in uric acid production . This can help alleviate symptoms associated with conditions like gout and certain types of kidney stones, which are caused by excessive uric acid in the body .
Future Directions
The future directions for research on 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid could involve further exploration of its structure-activity relationships, optimization of its synthesis process, and in-depth investigation of its mechanism of action . Additionally, more extensive testing would be needed to evaluate its safety and efficacy in the treatment of hyperuricemia-associated diseases .
Biochemical Analysis
Biochemical Properties
2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has been reported to exhibit remarkable activities as an inhibitor of Xanthine Oxidase (XO), an enzyme that plays a crucial role in the metabolism of purines in the body . The compound interacts with key residues in the XO protein, including Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions, which involve hydrogen bonds, π-π stackings, or hydrophobic interactions, are significant for the activity of these inhibitors .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the XO protein. The compound binds to key residues in the protein, inhibiting its activity . This binding and inhibition can lead to changes in purine metabolism at the molecular level .
Metabolic Pathways
This compound is involved in the metabolic pathway related to purine metabolism due to its inhibitory action on XO . The specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are areas for further study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives with different substituents.
Substitution: The benzyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
Allopurinol: A well-known xanthine oxidase inhibitor used in the treatment of gout.
Febuxostat: Another xanthine oxidase inhibitor with a different chemical structure but similar therapeutic effects.
Topiroxostat: A newer xanthine oxidase inhibitor with improved efficacy and safety profiles.
Uniqueness
2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific structure, which allows for selective inhibition of xanthine oxidase. Its benzyl group and dihydropyrimidine core contribute to its binding affinity and inhibitory potency, distinguishing it from other inhibitors .
Properties
IUPAC Name |
2-benzyl-6-oxo-1H-pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11-9(12(16)17)7-13-10(14-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGRPRHGLJHRRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C(C(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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